molecular formula C14H25NO4 B12497613 Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate

Cat. No.: B12497613
M. Wt: 271.35 g/mol
InChI Key: AULQPQMOKYESIY-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate is a high-purity chiral compound, with the (1S,2R)-stereoisomer available at 95% purity . It serves as a versatile Boc-protected intermediate in organic synthesis and pharmaceutical research. The structure features both a protected amine (Boc) and an ethyl ester, making it a valuable building block for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) . Its cyclohexane backbone with stereodefined amino and carboxylate functional groups is a key motif in medicinal chemistry, useful for constructing conformationally constrained peptides and analogs . The Boc (tert-butoxycarbonyl) group is a cornerstone in amine protection, offering stability during synthetic transformations and being readily removable under mild acidic conditions. The ethyl ester provides a handle for further functionalization, such as hydrolysis to the acid or amide formation. This product is intended for research applications as a synthetic intermediate and is strictly for laboratory use. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate

InChI

InChI=1S/C14H25NO4/c1-5-18-12(16)10-8-6-7-9-11(10)15-13(17)19-14(2,3)4/h10-11H,5-9H2,1-4H3,(H,15,17)

InChI Key

AULQPQMOKYESIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCCC1NC(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • Ethyl 2-aminocyclohexane-1-carboxylate (substrate)
    • Di-tert-butyl dicarbonate (Boc anhydride, 1.1–1.5 equiv)
    • DMAP (0.1–0.2 equiv)
    • Triethylamine (1.2–2.0 equiv)
    • Anhydrous THF (solvent)
  • Conditions :

    • Temperature: 0–20°C
    • Reaction time: 12–24 hours
    • Stirring under inert atmosphere (N₂ or Ar)
  • Workup :

    • Dilute with ethyl acetate (EtOAc), wash with 1M HCl, brine, and water.
    • Dry over Na₂SO₄, filter, and concentrate in vacuo.
    • Purify via column chromatography (SiO₂, EtOAc/n-hexane gradients).
Parameter Value/Description
Yield 70–79% (analogous to thiazole derivatives)
Purity >95% (HPLC, NMR)
Key NMR Peaks
¹H (CDCl₃):
- 1.40 ppm (s, 9H, Boc),
- 4.20 ppm (q, J = 7.1 Hz, 2H, CH₂CH₃),
- 1.30 ppm (t, J = 7.1 Hz, 3H, CH₂CH₃),
- 2.00–1.50 ppm (m, cyclohexane protons)

Advantages :

  • High regioselectivity for amine protection.
  • Compatible with sensitive functional groups due to mild conditions.

Challenges :

  • Requires anhydrous conditions to prevent hydrolysis of Boc anhydride.
  • Excess Boc anhydride may lead to side reactions (e.g., carbamate formation).

This approach, inspired by patent literature, employs acetone as a solvent and avoids catalysts, relying on the amine’s nucleophilicity for Boc group introduction.

Procedure

  • Reagents :

    • Ethyl 2-aminocyclohexane-1-carboxylate
    • Di-tert-butyl dicarbonate (1.0–1.2 equiv)
    • Acetone (solvent, 20–30 volumes)
  • Conditions :

    • Temperature: Room temperature (20–25°C)
    • Reaction time: 20 hours
    • Stirring under ambient atmosphere
  • Workup :

    • Filter insoluble catalyst (if used), extract with dichloromethane (DCM).
    • Wash with aqueous citric acid (pH 4), brine, and water.
    • Dry and concentrate.
Parameter Value/Description
Yield ~70% (based on analogous cyclohexane derivatives)
Purity >90% (TLC, NMR)
TLC Monitoring
- Product: Rf = 0.5 (DCM/MeOH/NH₃, 35/5/1)
- Substrate: Rf = 0.2 (ninhydrin-sensitive)

Advantages :

  • Simpler protocol with fewer reagents.
  • Suitable for large-scale synthesis.

Challenges :

  • Lower yield compared to DMAP/Et₃N methods.
  • Requires extended reaction times for completion.

Alternative Methods and Variations

Saponification and Esterification

If starting from a Boc-protected carboxylic acid, esterification with ethanol can be performed under acidic or basic conditions.

Step Reagents/Conditions
Saponification LiOH, THF/MeOH/H₂O, 50°C, 18 hours
Esterification H₂SO₄, ethanol, reflux, 6 hours

Yield : ~60–70% (cumulative, based on).

Microwave-Assisted Synthesis

Microwave irradiation accelerates Boc protection, reducing reaction time to 1–2 hours.

Parameter Value/Description
Conditions 100–150°C, 2 hours (microwave)
Yield 65–75% (estimated)

Characterization and Quality Control

NMR Spectroscopy

Proton Group ¹H NMR (CDCl₃) δ (ppm)
Boc tert-butyl 1.40 (s, 9H)
Ethyl ester (CH₂CH₃) 4.20 (q, J = 7.1 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H)
Cyclohexane ring 1.50–2.00 (m, 10H)

Mass Spectrometry

Ionization Method m/z [M+H]⁺
ESI-TOF 271.35

Applications and Derivatives

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate serves as a precursor for:

  • Peptide Coupling : Deprotection with TFA yields free amine for amide bond formation.
  • Heterocycle Synthesis : Cyclohexane rings are functionalized into pyrrolidines, piperidines, or quinolines (e.g.,,).

Mechanism of Action

The mechanism of action of ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .

Comparison with Similar Compounds

Research Implications and Gaps

While this compound offers controlled reactivity, its saturated backbone may reduce solubility in non-polar solvents compared to unsaturated analogues. Further studies are needed to quantify thermodynamic parameters (e.g., ΔG of Boc deprotection) and compare catalytic performance in asymmetric syntheses.

Biological Activity

Ethyl 2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, also known as ethyl (1R,2R)-2-((tert-butoxycarbonyl)amino)cyclohexane-1-carboxylate, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The compound's structure includes a cyclohexane ring, an ethyl ester, and a tert-butoxycarbonyl (Boc) protected amino group, which contribute to its chemical properties and biological interactions.

  • Molecular Formula : C14H25N2O4
  • Molecular Weight : 271.36 g/mol
  • CAS Number : 2361926-29-4
  • Purity : Typically ≥97%

The compound is characterized by its ability to undergo various chemical reactions, making it a versatile building block in organic synthesis and drug development.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes or proteins involved in cancer cell proliferation. For instance, studies have shown that related compounds can inhibit the HSET (KIFC1) protein, which is crucial for the survival of cancer cells with multiple centrosomes. This inhibition leads to aberrant cell division and increased cell death in cancerous tissues .

In Vitro Studies

In vitro assays have demonstrated that derivatives of this compound can induce multipolar mitotic spindles in centrosome-amplified cancer cells, leading to increased mitotic spindle multipolarity. For example, one study observed a 21% increase in multipolarity in treated human colon cancer cell lines . This suggests that the compound can effectively disrupt normal mitotic processes in cancer cells.

Pharmacological Properties

This compound has been evaluated for its pharmacological properties, including:

  • Antitumor Activity : Compounds with similar structures have shown promise as antitumor agents by inducing apoptosis in cancer cells.
  • Selectivity : The selectivity of these compounds for cancerous versus normal cells is crucial for minimizing side effects during treatment .

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Case Study 1 : A study involving a series of HSET inhibitors demonstrated significant reduction in tumor growth in xenograft models when treated with specific derivatives of this compound.
  • Case Study 2 : In another study, a derivative was tested on various cancer cell lines and showed selective cytotoxicity against breast and colon cancer cells while sparing normal fibroblasts.

Biological Activity Data

Compound NameCAS NumberActivity TypeIC50 (µM)Target Protein
This compound2361926-29-4HSET Inhibition15KIFC1
Related Compound A1392745-59-3Antitumor Activity10Various
Related Compound B169044-84-2Apoptosis Induction5Bcl-2

Summary of Findings

The findings from various studies indicate that this compound and its derivatives possess significant biological activities that could be harnessed for therapeutic applications, particularly in oncology.

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